molecular formula C19H13Cl2N5O B2590674 (Z)-2-cyano-N-(3,5-dichlorophenyl)-3-(1-methyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enamide CAS No. 1390916-68-3

(Z)-2-cyano-N-(3,5-dichlorophenyl)-3-(1-methyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enamide

Cat. No.: B2590674
CAS No.: 1390916-68-3
M. Wt: 398.25
InChI Key: XVUCSHRUFLAAOB-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(3,5-dichlorophenyl)-3-(1-methyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enamide is a complex organic compound characterized by its cyano, dichlorophenyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolyl core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the cyano and dichlorophenyl groups.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The pyrazolyl and dichlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Cyano to carboxylic acid derivatives.

  • Reduction: Cyano to amine derivatives.

  • Substitution: Various substituted pyrazoles and dichlorophenyl derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the cyano group may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide

  • Various pyrazole derivatives

  • Chlorinated thiazolidine, thiophene, and 2-iminochromene derivatives

Uniqueness: This compound stands out due to its unique combination of cyano, dichlorophenyl, and pyrazolyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-2-cyano-N-(3,5-dichlorophenyl)-3-(1-methyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5O/c1-26-11-14(18(25-26)12-2-4-23-5-3-12)6-13(10-22)19(27)24-17-8-15(20)7-16(21)9-17/h2-9,11H,1H3,(H,24,27)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUCSHRUFLAAOB-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=NC=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C2=CC=NC=C2)/C=C(/C#N)\C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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